2-(Propylamino)propanenitrile

Organic Synthesis Chemical Biology Medicinal Chemistry

2-(Propylamino)propanenitrile (CAS 68482-79-1) is an aliphatic α‑secondary‑amino nitrile with the molecular formula C₆H₁₂N₂ and a molecular weight of 112.17 g/mol. The compound features a chiral centre at the C‑2 position of the propanenitrile backbone, bearing a nitrile (-C≡N) group and a propylamino (-NH-CH₂-CH₂-CH₃) substituent.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
Cat. No. B12970046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propylamino)propanenitrile
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCCCNC(C)C#N
InChIInChI=1S/C6H12N2/c1-3-4-8-6(2)5-7/h6,8H,3-4H2,1-2H3
InChIKeyYLKVFUGRWQHSBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Propylamino)propanenitrile (CAS 68482-79-1): Structural and Functional Baseline for Procurement


2-(Propylamino)propanenitrile (CAS 68482-79-1) is an aliphatic α‑secondary‑amino nitrile with the molecular formula C₆H₁₂N₂ and a molecular weight of 112.17 g/mol . The compound features a chiral centre at the C‑2 position of the propanenitrile backbone, bearing a nitrile (-C≡N) group and a propylamino (-NH-CH₂-CH₂-CH₃) substituent. This architecture places it within the broader family of N‑alkyl‑α‑aminopropionitriles, which are valued as bifunctional building blocks possessing both a nucleophilic secondary amine and an electrophilic nitrile [1]. Its standard commercial purity is 95%, with batch‑specific QC documentation including NMR, HPLC, and GC available from reputable suppliers .

1
α-Amino nitrile building block for chiral synthesis and Strecker-type chemistry.
Workflow: enantioselective hydrolysis, reductive amination, chiral pool synthesis.
2
Secondary amine scaffold with predicted reversible lysyl oxidase modulation context.
Supports fibrosis and wound healing model research; class-level inference.
3
Predicted negative control for dipeptidyl peptidase (DPP) inhibitor screening.
Research fit: DPP-focused library construction without confounding enzyme inhibition artifacts.

Why Generic Substitution of 2-(Propylamino)propanenitrile Leads to Experimental Divergence


Simple replacement of 2-(propylamino)propanenitrile with its regioisomer 3-(propylamino)propanenitrile (CAS 7249-87-8) or other N‑substituted aminopropionitriles is chemically unsound because the position of the secondary amine relative to the nitrile fundamentally alters the molecule's electronic environment, nucleophilicity, and metabolic stability [1]. In the 2‑isomer, the amine and nitrile are on the same carbon, creating a geminal amino-nitrile motif that is susceptible to hydrolysis and capable of Strecker‑type equilibria; the 3‑isomer separates these functionalities by an ethylene bridge, yielding markedly different reactivity [2]. Class‑level structure–activity data from lysyl oxidase inhibition studies confirm that secondary amino nitriles with different N‑alkyl substituents exhibit divergent inhibition kinetics: secondary amines like monomethylaminopropionitrile (MMAPN) act as reversible inhibitors, whereas the primary amine BAPN irreversibly inactivates the enzyme [3]. These topological differences mean that substituting the 2‑propylamino regioisomer with the 3‑isomer or an alternative N‑alkyl derivative can invert or ablate target binding, alter pharmacokinetic profiles, and generate different impurity profiles upon synthesis, making generic interchange without experimental validation a high‑risk procurement strategy.

Target Compound
2-(Propylamino)propanenitrile (CAS 68482-79-1)
vs.
Common Substitute
3-(Propylamino)propanenitrile (CAS 7249-87-8)
Mismatch Risk
Regioisomeric shift from α- to β-carbon alters reactivity; cannot undergo α-amino acid hydrolysis pathway.
Target Compound
2-(Propylamino)propanenitrile (Secondary Amine)
vs.
Alternative Comparator
β-Aminopropionitrile (BAPN, Primary Amine)
Mismatch Risk
Irreversible vs. predicted reversible enzyme inhibition kinetics may lead to divergent model-response profiles.
Target Compound Class
α-Amino Nitriles
vs.
Alternative Class
Prolyl Nitriles
Mismatch Risk
DPP off-target engagement profile may shift significantly; α-amino nitriles predicted to be inactive, prolyl nitriles show nanomolar inhibition.

Quantitative Differentiation Evidence: 2-(Propylamino)propanenitrile vs. Closest Analogues


Regioisomeric Purity and Structural Certification: 2-(Propylamino)propanenitrile vs. 3-(Propylamino)propanenitrile

The most critical differentiator for procurement is regioisomeric identity. 2-(Propylamino)propanenitrile (CAS 68482-79-1) bears the propylamino substituent at the α‑carbon (C‑2) of the propanenitrile chain, whereas the commercially prevalent alternative 3-(propylamino)propanenitrile (CAS 7249-87-8) bears it at the β‑carbon (C‑3) [1]. The 2‑isomer is characterized by the SMILES string CC(NCCC)C#N and InChI Key YLKVFUGRWQHSBV-UHFFFAOYSA-N, as confirmed by Bidepharm's QC documentation, which includes batch‑specific HPLC and NMR data guaranteeing ≥95% purity . The 3‑isomer has a different InChI Key (MZQXEAUWIMFFCG-UHFFFAOYSA-N) and different spectroscopic signatures [1]. Laboratories relying on the α‑amino nitrile motif for Strecker‑type chemistry, chiral pool synthesis, or as a precursor to α‑amino acids must exclude the 3‑isomer, which cannot undergo the same hydrolysis pathway.

Regioisomeric Identity
Head-to-head
2-isomer (α-position) vs. 3-isomer (β-position); distinct CAS, InChI Keys, and chromatographic retention times.
Regioisomeric identity determines synthetic pathway compatibility.
3-isomer cannot participate in α-amino acid hydrolysis; QC by NMR, HPLC, GC required.
Organic Synthesis Chemical Biology Medicinal Chemistry

Secondary Amine vs. Primary Amine Reactivity: 2-(Propylamino)propanenitrile vs. β‑Aminopropionitrile (BAPN)

In lysyl oxidase (LOX) enzyme inhibition studies, primary aminopropionitrile BAPN (β‑aminopropionitrile, 3‑aminopropanenitrile) acts as a potent, irreversible inhibitor of LOX with an IC₅₀ of 73 nM against recombinant LOXL2 [1]. In contrast, class‑level evidence demonstrates that secondary alkylamino nitriles such as monomethylaminopropionitrile (MMAPN) exhibit purely reversible inhibition kinetics, while tertiary amino nitriles (DMAPN) are completely inactive [2]. 2-(Propylamino)propanenitrile, bearing a secondary N‑propylamino group, is predicted by class‑level inference to follow the reversible inhibition pattern characteristic of secondary amino nitriles, and is further distinguished from BAPN by the absence of a free primary amine, which is required for the irreversible covalent inactivation mechanism of LOX [2]. This mechanistic divergence is critical for experimental designs where transient, reversible LOX modulation is desired rather than permanent enzyme inactivation.

LOX Inhibition Kinetics
Class-level
BAPN IC₅₀ = 73 nM (irreversible); secondary amines show reversible kinetics; tertiary amines are inactive.
Predicted reversible inhibition supports titratable LOX model research.
Class-level inference from MMAPN behaviour; independent IC₅₀ confirmation recommended.
Lysyl Oxidase Inhibition Collagen Cross‑Linking Toxicology

Dipeptidyl Peptidase (DPP) Off‑Target Selectivity: α‑Amino Nitrile Class vs. Prolyl Nitrile Inhibitors

Data from BindingDB and ChEMBL demonstrate that α‑amino nitrile-bearing compounds, including N‑substituted derivatives, show consistently negligible inhibition against DPP2, DPP4, and prolyl endopeptidase (PREP) when tested as part of dipeptidyl nitrile inhibitor screening campaigns [1]. For example, a structurally related α‑amino nitrile conjugate (CHEMBL3233566) exhibited IC₅₀ values >100,000 nM against DPP2, DPP4, and PREP [1]. This is in sharp contrast to potent prolyl nitrile-based DPP inhibitors, which achieve Ki values in the low nanomolar range (e.g., DPP8 Ki = 37 nM for a P2‑substituted pyrrolidine‑nitrile) [2]. The absence of DPP inhibition by α‑amino nitrile scaffolds means that 2-(propylamino)propanenitrile can be employed as a synthetic intermediate or a low‑off‑target reference compound in DPP‑focused discovery without confounding enzyme inhibition artifacts.

DPP Off-Target Selectivity
Class-level
α-Amino nitrile class: DPP2/DPP4/PREP IC₅₀ > 100,000 nM. Prolyl nitrile DPP8 Ki = 37 nM.
Supports use as negative control scaffold in DPP screening.
>2,700-fold difference in target engagement reported in class-level data.
DPP2 Inhibition Serine Protease Negative Selectivity Data

Optimal Application Scenarios for 2-(Propylamino)propanenitrile Based on Evidence


Chiral α-Amino Acid Synthesis via Enantioselective Nitrile Hydrolysis

The α-amino nitrile motif of 2-(propylamino)propanenitrile enables its use as a direct precursor to N‑propyl‑substituted α‑amino acids through nitrilase‑ or nitrile hydratase‑catalysed hydrolysis [1]. Unlike the 3‑isomer, which yields β‑amino acids upon hydrolysis, the 2‑isomer furnishes α‑amino acid products that are relevant to peptide mimetic and chiral ligand synthesis. The documented enantioselective biotransformation of α‑aminopropionitriles by Rhodococcus erythropolis AJ270 demonstrates the feasibility of obtaining enantiopure α‑amino acids from such substrates [1]. Procurement of the correct regioisomer (CAS 68482-79-1) is essential to ensure the desired α‑amino acid rather than the β‑amino acid product.

Reversible Lysyl Oxidase Probe for Fibrosis and Wound Healing Models

Class‑level evidence from lysyl oxidase inhibition studies predicts that 2-(propylamino)propanenitrile, as a secondary amine, will act as a reversible LOX inhibitor, unlike the irreversible and highly potent BAPN (LOXL2 IC₅₀ = 73 nM) [1]. This property makes it a candidate for pharmacological studies where transient, titratable LOX inhibition is desired, such as dose‑response studies in wound healing or fibrotic disease models, without the prolonged osteolathyric effects observed with BAPN at doses as low as 1 mg/100 g body weight [1]. Researchers should independently confirm the IC₅₀ value in their assay system before use.

Negative Control Scaffold for Dipeptidyl Peptidase Inhibitor Screening

Data from BindingDB indicate that α‑amino nitrile-containing compounds consistently exhibit IC₅₀ values >100,000 nM against DPP2, DPP4, and PREP [1]. This stands in stark contrast to potent prolyl nitrile inhibitors, which achieve Ki values as low as 37 nM on DPP8 [2]. 2-(Propylamino)propanenitrile's predicted lack of DPP engagement makes it an ideal negative control compound or an inert scaffold for building DPP‑focused compound libraries without introducing confounding enzyme inhibition artifacts [REFS-1, REFS-2].

Application
Selection Property
Validation Focus
Chiral α-amino acid synthesis
α-Amino nitrile hydrolysis pathway
Nitrile-hydrolysing enzyme compatibility and enantioselectivity
Reversible LOX probe research
Secondary amine inhibition kinetics context
Reversible vs. irreversible enzyme modulation in fibrosis models
DPP inhibitor screening control
Predicted DPP inactivity profile
Lack of cross-reactivity in DPP2/DPP4/PREP assay systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Propylamino)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.